molecular formula C23H27N3O4 B4024241 3-(4-benzylpiperazin-1-yl)-1-(3,5-dimethoxyphenyl)pyrrolidine-2,5-dione

3-(4-benzylpiperazin-1-yl)-1-(3,5-dimethoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B4024241
M. Wt: 409.5 g/mol
InChI Key: ZQHJSUYMPGIMDS-UHFFFAOYSA-N
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Description

3-(4-benzylpiperazin-1-yl)-1-(3,5-dimethoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperazin-1-yl)-1-(3,5-dimethoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzyl group, and the attachment of the dimethoxyphenyl and pyrrolidine-2,5-dione moieties. Common reagents used in these reactions include benzyl chloride, piperazine, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-benzylpiperazin-1-yl)-1-(3,5-dimethoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-benzylpiperazin-1-yl)-1-(3,5-dimethoxyphenyl)pyrrolidine-2,5-dione is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can provide insights into the compound’s biological activity and potential therapeutic applications.

Medicine

In medicine, piperazine derivatives are often explored for their potential as pharmaceutical agents. They may exhibit a range of activities, including antimicrobial, antiviral, and anticancer properties.

Industry

In industry, compounds like this compound can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperazin-1-yl)-1-(3,5-dimethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate specific enzymes, alter receptor signaling, or interfere with the function of nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives, such as:

  • 1-benzylpiperazine
  • 1-(3,4-methylenedioxybenzyl)piperazine
  • 1-(4-methoxyphenyl)piperazine

Uniqueness

What sets 3-(4-benzylpiperazin-1-yl)-1-(3,5-dimethoxyphenyl)pyrrolidine-2,5-dione apart from these similar compounds is its unique combination of functional groups, which can confer distinct chemical and biological properties. The presence of the dimethoxyphenyl and pyrrolidine-2,5-dione moieties, in particular, may enhance its reactivity and potential therapeutic applications.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(3,5-dimethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-29-19-12-18(13-20(14-19)30-2)26-22(27)15-21(23(26)28)25-10-8-24(9-11-25)16-17-6-4-3-5-7-17/h3-7,12-14,21H,8-11,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHJSUYMPGIMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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